Benzyl acetoacetate
Overview
Description
Benzyl acetoacetate, also known as acetoacetic acid benzyl ester, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Benzyl acetoacetate, also known as Benzyl 3-oxobutanoate, is a chemical compound that primarily targets enzymes involved in the acetyl CoA pathway . This pathway is crucial for various metabolic processes, including energy production and lipid synthesis .
Mode of Action
The compound interacts with its targets by undergoing a process known as asymmetric bioreduction . This process involves the reduction of this compound to form Benzyl (S)- (+)-3-hydroxybutyrate in the presence of certain strains of Candida . This reaction results in changes in the metabolic processes associated with the acetyl CoA pathway .
Biochemical Pathways
This compound affects the acetyl CoA pathway, which is an essential biochemical pathway involved in energy metabolism . The compound’s interaction with this pathway can lead to the production of acetyl coenzyme A (acetyl-CoA), a key molecule in metabolism . Acetyl-CoA plays a crucial role in the citric acid cycle (or Krebs cycle), where it contributes to the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
Its physical properties, such as its boiling point (156-159 °c/10 mmhg) and density (1112 g/mL at 25 °C), suggest that it may have specific ADME characteristics
Result of Action
The primary result of this compound’s action is the production of Benzyl (S)- (+)-3-hydroxybutyrate . This molecule can participate in various metabolic processes, potentially influencing cellular energy production and lipid synthesis . .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, its stability may be affected by temperature, as indicated by its specific boiling point . Understanding these factors is crucial for predicting the compound’s behavior in different environments and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with benzyl alcohol. This reaction typically requires a catalyst such as 2-chloro-1-methylpyridinium iodide (CMPI) and 4-dimethylaminopyridine (DMAP) to proceed efficiently . The reaction conditions often involve heating the mixture to facilitate the ester exchange process.
Industrial Production Methods: In an industrial setting, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl acetoacetate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Decarboxylation: Heating this compound in acidic conditions can lead to the loss of carbon dioxide, forming a ketone.
Common Reagents and Conditions:
Major Products Formed:
Benzyl alcohol: Formed during hydrolysis reactions.
Scientific Research Applications
Benzyl acetoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl acetoacetate: Contains a methyl group instead of a benzyl group.
Phenyl acetoacetate: Has a phenyl group in place of the benzyl group.
Uniqueness: Benzyl acetoacetate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can participate in additional reactions, such as oxidation to form benzaldehyde, providing further synthetic versatility .
Properties
IUPAC Name |
benzyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAGNLBCJWEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063834 | |
Record name | Benzyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a balsamic, herbaceous, fruity odour | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
156.00 to 159.00 °C. @ 10.00 mm Hg | |
Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.112-1.120 | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5396-89-4, 38432-58-5 | |
Record name | Benzyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoacetic acid, benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl acetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4391 | |
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Record name | Butanoic acid, 3-oxo-, phenylmethyl ester | |
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Record name | Benzyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.015 | |
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Record name | BENZYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S0XGV18X | |
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Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162.00 to 164.00 °C. @ 16.00 mm Hg | |
Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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